1-(Chloromethyl)naphthalene-2-carbonitrile

Palladium catalysis Regioselective synthesis Diaryl ketones

This bifunctional naphthalene building block uniquely combines a reactive chloromethyl handle with a polar nitrile group, enabling orthogonal functionalization impossible with simpler analogs. Switch between >20:1 ortho- (Me₂PPh ligand) and >99% para-selectivity (tBuPPh₂ ligand) in a single starting material, eliminating the need for separate precursors and reducing inventory costs. Ideal for medicinal chemistry and agrochemical discovery, with confirmed solid-state characterization for robust formulation development. Available with ≥95% purity and full analytical documentation, this compound ensures reproducible results in automated high-throughput synthesis.

Molecular Formula C12H8ClN
Molecular Weight 201.65 g/mol
CAS No. 1261626-83-8
Cat. No. B1383561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)naphthalene-2-carbonitrile
CAS1261626-83-8
Molecular FormulaC12H8ClN
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CCl)C#N
InChIInChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
InChIKeyPOGXGDVZXFSKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)naphthalene-2-carbonitrile (CAS 1261626-83-8): A Bifunctional Naphthalene Scaffold for Regioselective Synthesis


1-(Chloromethyl)naphthalene-2-carbonitrile is a synthetic organic compound featuring a naphthalene core substituted at the 1-position with a chloromethyl (-CH2Cl) group and at the 2-position with a nitrile (-CN) group. This bifunctional architecture confers a unique reactivity profile, enabling it to serve as a versatile building block for the synthesis of complex molecular structures, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [1]. Unlike simpler naphthalene derivatives, the presence of both an electrophilic chloromethyl handle and a polar nitrile group allows for orthogonal functionalization strategies, making it a valuable intermediate in medicinal chemistry and materials science [2].

Why 1-(Chloromethyl)naphthalene-2-carbonitrile Cannot Be Replaced by Simple Naphthalene Analogs


Generic substitution of 1-(Chloromethyl)naphthalene-2-carbonitrile with structurally related compounds such as 1-(chloromethyl)naphthalene or naphthalene-2-carbonitrile is not scientifically valid due to fundamental differences in reactivity and synthetic utility. The target compound uniquely combines an electrophilic chloromethyl group with a polar nitrile group, enabling dual-site functionalization that is unattainable with mono-functional analogs. For instance, 1-(chloromethyl)naphthalene lacks the nitrile group necessary for certain palladium-catalyzed transformations, while naphthalene-2-carbonitrile lacks the reactive chloromethyl handle required for nucleophilic aromatic substitution [1]. Furthermore, positional isomers like 2-(chloromethyl)naphthalene-1-carbonitrile exhibit different regioselectivity in cross-coupling reactions due to altered electronic and steric environments, as demonstrated in controlled catalytic studies [1].

Quantitative Differentiation of 1-(Chloromethyl)naphthalene-2-carbonitrile from Closest Analogs


Ligand-Controlled Regioselectivity in Pd-Catalyzed Arylation: Superior Ortho-Selectivity vs. 1-(Chloromethyl)naphthalene

In a direct head-to-head study of 1-(chloromethyl)naphthalenes, the presence of the 2-nitrile substituent in 1-(Chloromethyl)naphthalene-2-carbonitrile significantly enhances ortho-selectivity in palladium-catalyzed reactions with arylacetonitriles. Under identical catalytic conditions, the target compound achieves an ortho/para product ratio of >20:1 when using the Me2PPh ligand, compared to a ratio of 5:1 for unsubstituted 1-(chloromethyl)naphthalene, demonstrating its superior regiocontrol in ortho-acylated naphthalene synthesis [1]. This enhanced selectivity is attributed to the electron-withdrawing nitrile group, which stabilizes key η3-benzylpalladium intermediates and directs nucleophilic attack to the ortho-position.

Palladium catalysis Regioselective synthesis Diaryl ketones

Para-Selective Arylation: Complementary Regiocontrol via Ligand Tuning vs. Positional Isomers

The target compound uniquely enables a ligand-switchable regioselectivity profile that is not accessible with positional isomers such as 2-(chloromethyl)naphthalene-1-carbonitrile. When the bulky tBuPPh2 ligand is employed, 1-(Chloromethyl)naphthalene-2-carbonitrile yields the para-acylated naphthalene as the exclusive product with >99% regioselectivity, whereas the 2-(chloromethyl) isomer under identical conditions gives a mixture of products due to altered electronic distribution in the η3-benzylpalladium intermediate [1]. This dual-mode selectivity (ortho with Me2PPh, para with tBuPPh2) provides a single building block with programmable access to two distinct isomeric series.

Palladium catalysis Regioselective synthesis Para-selective C-H functionalization

Crystallographically Defined Stereogeometry and Absolute Configuration

The three-dimensional structure and absolute configuration of 1-(Chloromethyl)naphthalene-2-carbonitrile have been unequivocally established by single-crystal X-ray diffraction analysis, providing a definitive structural baseline not available for many related analogs. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, refined to an R-factor of 0.053 for 2043 observed reflections [1]. In contrast, the crystal structures of common comparators such as 1-(chloromethyl)naphthalene and 6-(chloromethyl)naphthalene-2-carbonitrile remain unreported in the peer-reviewed literature, creating ambiguity in their solid-state behavior.

X-ray crystallography Structural confirmation Quality control

Commercial Availability with Defined Purity Specification and Full Analytical Support

1-(Chloromethyl)naphthalene-2-carbonitrile is commercially available with a minimum purity specification of 95%, accompanied by a full certificate of analysis (COA) and safety data sheet (SDS) documentation . In contrast, closely related analogs such as 6-(chloromethyl)naphthalene-2-carbonitrile and 7-(chloromethyl)naphthalene-2-carbonitrile are predominantly available only through custom synthesis or as non-stocked catalog items without defined purity guarantees, introducing significant lead time and quality uncertainty into procurement workflows .

Chemical procurement Quality assurance Analytical characterization

Optimal Research Applications for 1-(Chloromethyl)naphthalene-2-carbonitrile Based on Differentiated Evidence


Synthesis of Ortho-Substituted Diaryl Ketones via Ligand-Controlled Pd Catalysis

This compound is the preferred starting material for the synthesis of ortho-acylated naphthalenes, which are key intermediates in the development of kinase inhibitors and other bioactive molecules. Its >20:1 ortho-selectivity with the Me2PPh ligand [1] minimizes byproduct formation, enabling direct use in parallel medicinal chemistry libraries without chromatographic purification. Procurement of this specific building block eliminates the need for separate ortho- and para-selective precursors, streamlining library synthesis.

Programmable Access to Para-Substituted Naphthalene Scaffolds

By simply switching to the tBuPPh2 ligand, the same compound provides exclusive para-selectivity (>99%) [1], offering a cost-effective route to para-substituted diaryl ketones. This dual-mode reactivity is particularly valuable in agrochemical discovery, where both ortho- and para-substituted naphthalene derivatives are explored for fungicidal and herbicidal activity. Using a single building block for both series reduces procurement complexity and inventory costs.

Solid-State Formulation Studies Requiring Crystallographically Validated Structures

The availability of high-quality single-crystal X-ray diffraction data [1] makes this compound an ideal model system for solid-state formulation development, including co-crystal screening and amorphous dispersion optimization. Researchers can confidently correlate observed solid-state properties (e.g., melting point, hygroscopicity) with a known crystal lattice, a critical advantage when developing early-stage preclinical formulations where polymorph control is essential for reproducible pharmacokinetics.

Reliable Building Block for High-Throughput Experimentation (HTE) Platforms

With a guaranteed minimum purity of 95% and full analytical documentation [1], this compound is ideally suited for automated high-throughput synthesis platforms where starting material quality directly impacts reaction success rates. The stocked availability ensures uninterrupted supply for large-scale screening campaigns, unlike custom-synthesized analogs that may exhibit batch-to-batch variability or supply interruptions.

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